2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-5-6-12(10-13)14(11-16)15-8-3-2-4-9-15/h5-7,10,14,16H,2-4,8-9,11H2,1H3 |
InChI Key |
HZKUDPSCWJQPEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CO)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
The nucleophilic substitution method leverages the reactivity of halogenated intermediates with piperidine to construct the core structure. A representative protocol involves the reaction of 1-bromo-3-chloropropane with 2,6-dioxopiperidine in acetone under phase-transfer catalysis. Potassium carbonate (5.50 kg, 39.86 mol) and tetrabutylammonium bromide (0.855 kg, 2.66 mol) facilitate the displacement of halide groups, yielding a mixture of 1-bromo-3-(2,6-dioxopiperidin-1-yl)propane and 1-chloro-3-(2,6-dioxopiperidin-1-yl)propane after 21 hours of stirring. Subsequent reaction with 1-(3-methoxyphenyl)piperazine in dimethylformamide (DMF) at 75–80°C introduces the methoxyphenyl moiety, followed by hydrochloric acid-mediated crystallization to isolate the final product. This method achieves an 80% yield after purification via recrystallization in isopropyl alcohol.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone (Step 1), DMF (Step 2) |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | 50–55°C (Step 1), 75–80°C (Step 2) |
| Reaction Time | 21 hours (Step 1), 3 hours (Step 2) |
| Yield | 80% (final product) |
Mannich Base Condensation
Mannich reactions offer a versatile pathway to introduce the ethanolamine backbone. In a study by Oloyede et al., acetophenone derivatives were condensed with 4-chloroaniline and piperidine in ethanol under reflux to form Mannich bases. For 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol, analogous conditions involve reacting 3-methoxyacetophenone with formaldehyde and piperidine. The reaction proceeds via imine formation, followed by nucleophilic attack by the piperidine nitrogen on the carbonyl carbon, yielding the β-amino alcohol structure. This method typically achieves moderate yields (60–70%) but requires precise stoichiometric control to avoid byproducts such as 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane.
Reductive Amination Strategy
Reductive amination of 3-methoxyphenylacetone with piperidine in the presence of sodium cyanoborohydride (NaBH3CN) provides an alternative route. The ketone group undergoes condensation with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine. While this method avoids hazardous chlorinating agents, the use of cyanoborohydride necessitates stringent safety protocols. Modifications using zinc borohydride or catalytic hydrogenation (H2/Pd-C) have been explored but result in lower yields (50–60%) due to over-reduction or dehydrogenation side reactions.
Optimization of Reaction Parameters
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while ethanol or isopropyl alcohol improves crystallization efficiency. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate interfacial reactions in biphasic systems, reducing reaction times by 30–40%.
Temperature and Stirring Duration
Elevated temperatures (75–80°C) are critical for achieving complete conversion in DMF-mediated reactions, whereas prolonged stirring (21 hours) ensures homogeneity in acetone-based systems. Overheating beyond 85°C risks decomposition of the methoxyphenyl group, necessitating precise thermal control.
Purification Techniques
Hexane washing effectively removes excess 1-bromo-3-chloropropane from oily intermediates, while recrystallization in isopropyl alcohol produces high-purity crystals (>98%). Chromatographic methods, though less common, resolve co-eluting byproducts such as l-formyl-4-(2-methoxyphenyl)piperazine.
Analytical Characterization
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) : The piperidine ring protons resonate as multiplet signals at δ 2.8–3.2 ppm, while the methoxy group (-OCH3) appears as a singlet at δ 3.7–3.8 ppm. The ethanol moiety’s hydroxyl proton is observed at δ 4.8–5.0 ppm in CD3OD.
-
Infrared (IR) Spectroscopy : Stretching vibrations for C-O (methoxy) occur at 1250–1305 cm⁻¹, and the hydroxyl (-OH) band appears at 2851 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) : Conjugation between the aromatic methoxyphenyl and piperidine rings results in λmax absorption at 333–381 nm.
Chromatographic Purity Assessment
Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) resolves synthetic intermediates (Rf = 0.45–0.65), while high-performance liquid chromatography (HPLC) confirms final product purity (>99%).
Applications in Pharmaceutical Development
Though direct pharmacological data for this compound are limited, structurally analogous Mannich bases exhibit antioxidant (73–78% DPPH scavenging at 1.0 mg/mL) and antimicrobial activity against Staphylococcus aureus and Candida albicans. These properties suggest potential applications in neuroprotective or anti-inflammatory drug development, warranting further in vivo studies.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetone
Reduction: 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethane
Substitution: 2-(3-Halophenyl)-2-(piperidin-1-yl)ethanol
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol exhibits significant anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory disorders.
Case Study: Glioblastoma Treatment
A study demonstrated that derivatives of this compound could inhibit glioma cell proliferation, suggesting a neuroprotective effect. The modulation of inflammatory responses was pivotal in targeting cancer cell growth, indicating its dual role in both inflammation and cancer treatment .
Neuroprotective Effects
The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders. Its structural features may facilitate interactions with specific receptors involved in neuroprotection.
Case Study: Neuroprotection in Experimental Models
In experimental models of neurodegeneration, derivatives of this compound demonstrated protective effects against neuronal damage induced by oxidative stress. This suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Methoxy group on phenyl, piperidine ring | Anti-inflammatory, neuroprotective | Combines methoxy and piperidine for enhanced activity |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides | Benzothiazole moiety, piperidine | Anti-inflammatory | Targets COX enzymes specifically |
| N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide | Sulfonamide and oxadiazole groups | Antibacterial | Multi-functional synthesis approach |
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various receptors relevant to its pharmacological effects. These studies elucidate the mechanisms through which the compound exerts its therapeutic effects, particularly in inflammatory pathways and cancer progression .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that may vary based on specific conditions. The general synthetic pathway includes:
- Formation of the piperidine ring.
- Introduction of the methoxy group onto the phenolic structure.
- Coupling reactions to achieve the final compound.
These synthetic routes are crucial for producing derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol would depend on its specific interactions with molecular targets. For example, if it acts on a receptor, it might mimic or inhibit the natural ligand, thereby modulating the receptor’s activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis:
Substituent Effects: The 3-methoxyphenyl group in the target compound provides electron-donating effects, enhancing solubility via hydrogen bonding compared to non-polar substituents like methyl (e.g., in ). However, methyl groups may improve metabolic stability . Piperidine modifications: Substitutions on the piperidine ring (e.g., 3-methoxy in or N-isopropyl-methylamino in ) alter steric and electronic profiles. For instance, the S-configuration in could enhance enantioselective binding to receptors.
Biological Activity: Compounds with quinazoline cores (e.g., ) exhibit neurotensin receptor agonism, suggesting the target compound’s piperidine-ethanol motif may similarly target neurological pathways.
Synthetic Considerations: Ethanol is a common solvent in synthesis (e.g., ), but the target compound’s secondary alcohol may require protection during reactions to prevent oxidation. Coupling strategies used in (e.g., BOP/DBU-mediated reactions) could be applicable for introducing the piperidine moiety.
Stability and Solubility: The ethoxy linker in improves stability against enzymatic degradation compared to direct ethanol attachment. The target compound’s methoxy group may enhance aqueous solubility relative to halogenated analogs (e.g., 4-fluoropiperidine in ).
Biological Activity
2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a piperidine ring and a methoxyphenyl group, which are crucial for its biological activity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Specifically, it has been studied for its potential effects on:
- Receptor Binding : The piperidine moiety facilitates binding to dopamine and serotonin receptors, which may contribute to its psychoactive properties.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, indicating potential anti-inflammatory effects.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds with a similar piperidine structure exhibit antidepressant and anxiolytic properties. For instance, derivatives have shown significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A), which are critical in mood regulation .
2. Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of related compounds. The methoxy group enhances the compound's ability to modulate inflammatory responses, providing a basis for further exploration in therapeutic applications.
3. Antimicrobial Activity
Recent evaluations have also focused on the antimicrobial properties of this compound. In vitro tests demonstrated activity against various bacterial strains, suggesting that it may serve as a lead compound in developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Significant binding to serotonin receptors | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Antimicrobial | Effective against bacterial strains |
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant effects of piperidine derivatives, it was found that compounds similar to this compound exhibited significant reductions in depressive-like behaviors in animal models. The mechanism was linked to increased serotonin levels in the brain, highlighting the importance of receptor interactions in mediating these effects .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a promising avenue for treating inflammatory diseases.
Q & A
What synthetic methodologies are commonly employed for the preparation of 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol?
Basic
The synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring and subsequent functionalization. Key steps include:
- Nucleophilic substitution : Introducing the 3-methoxyphenyl group via alkylation or coupling reactions using catalysts like triethylamine in solvents such as dichloromethane .
- Hydroxylation : Ethanolamine derivatives are often generated through reductive amination or alcohol functional group introduction under controlled pH and temperature .
- Purification : Column chromatography or recrystallization in ethanol is used to isolate the final product .
What analytical techniques are recommended for characterizing the structural integrity of this compound?
Basic
Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton/carbon environments, particularly the methoxy group (δ ~3.8 ppm) and piperidine ring signals .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., O-H stretch at ~3300 cm, C-O-C from methoxy at ~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO) .
How can reaction conditions be optimized to enhance the yield of this compound in nucleophilic substitution reactions?
Advanced
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity by stabilizing transition states .
- Catalyst use : Triethylamine or DBU enhances nucleophilicity of the piperidine nitrogen .
- Temperature control : Reactions at 60–80°C balance kinetic efficiency with thermal decomposition risks .
- Stoichiometry : A 1.2:1 molar ratio of piperidine derivative to methoxyphenyl electrophile minimizes side reactions .
What strategies are effective in resolving discrepancies in reported biological activities of this compound derivatives?
Advanced
Addressing contradictions involves:
- Comparative assays : Standardize cell lines (e.g., HEK-293 for receptor binding) and assay conditions (pH, incubation time) to reduce variability .
- Structural analogs : Test derivatives with modified methoxy or piperidine groups to isolate pharmacophore contributions .
- Dose-response curves : Quantify EC/IC values across studies to identify potency thresholds .
What safety protocols should be followed when handling this compound in laboratory settings?
Basic
Critical safety measures include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- First aid : For skin exposure, rinse immediately with water for ≥15 minutes; for ingestion, seek medical help without inducing vomiting .
- Storage : Keep in airtight containers away from oxidizers and heat sources .
How does the stereochemistry of this compound influence its interaction with biological targets?
Advanced
Stereochemical effects are studied via:
- Enantiomer separation : Chiral HPLC or enzymatic resolution to isolate (R)- and (S)-forms .
- Docking simulations : Molecular modeling predicts binding affinity differences to receptors (e.g., GPCRs) based on piperidine ring conformation .
- In vitro assays : Compare enantiomer activity in receptor activation/inhibition assays (e.g., cAMP modulation) to correlate structure-activity relationships .
How can researchers assess the compound’s stability under varying pH and temperature conditions?
Advanced
Methodology includes:
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
- pH profiling : Measure hydrolysis rates in buffers (pH 1–13) and identify degradation products (e.g., methoxyphenol via LC-MS) .
- Light sensitivity : Expose to UV-Vis light and monitor photodegradation using spectrophotometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
